4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-11-3-1-2-10(8-11)9-12(17)4-6-13(15,16)7-5-12;/h1-3,8H,4-7,9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQVXJZOYTFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC(=CC=C2)F)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389315-20-1 | |
| Record name | Cyclohexanamine, 4,4-difluoro-1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4,4-difluorocyclohexanone with 3-fluorobenzylamine under specific conditions to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry
In the field of chemistry, 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduction can be performed with lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions can replace fluorine atoms. |
Biology
Research has indicated that this compound may have significant biological activities , particularly in modulating interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to receptors or enzymes, potentially influencing various biochemical pathways.
Medicine
Ongoing studies are exploring the therapeutic potential of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride. Its unique properties may lead to the development of new drugs targeting specific diseases or conditions. Preliminary findings suggest its efficacy in modulating certain biological processes, although further research is needed to elucidate its mechanisms of action.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes . Its stability and reactivity make it suitable for various applications in materials science and chemical engineering.
Case Study 1: Medicinal Chemistry
A study investigated the effects of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride on cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, suggesting potential as an anticancer agent. Researchers noted that the fluorinated structure contributed to enhanced permeability across cell membranes.
Case Study 2: Material Science
In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride resulted in materials with improved performance characteristics suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Synonyms: KS-7302, AKOS027390835, CAS 1389315-20-1 .
- Molecular Formula : C₁₃H₁₇ClF₃N
- Molecular Weight : 279.73 g/mol .
- Key Features :
Applications : Primarily used as a building block in pharmaceutical and agrochemical research due to its rigid fluorinated structure, which may influence binding affinity and metabolic stability .
Comparison with Structural Analogs
Positional Isomer: 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine Hydrochloride
- Key Difference : Fluorine on the benzyl group is at the ortho (2-) position instead of meta (3-).
- Impact :
- Molecular Weight : 279.73 g/mol (identical to target compound).
Simplified Backbone: 4,4-Difluoro-N-methylcyclohexan-1-amine Hydrochloride
Halogen-Substituted Analog: 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
Carboxylic Acid Derivative: 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic Acid
- Key Difference : Amine group replaced by carboxylic acid.
- Impact: Converts the compound from a basic amine to an acidic moiety, drastically altering solubility and reactivity.
Sulfonyl-Modified Analog: 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine Hydrochloride
- Structure : Features a sulfonyl group linked to a 4-fluorophenyl ring.
- May serve as a protease inhibitor scaffold due to sulfonyl’s hydrogen-bonding capacity .
Heterocyclic Variant: trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine Dihydrochloride
- Structure : Difluoropiperidine replaces the fluorobenzyl group.
- Impact :
Comparative Data Table
Research Findings and Implications
- Fluorine Position Matters : The 3-fluorobenzyl group in the target compound likely optimizes electronic effects for target binding compared to 2-fluoro or brominated analogs .
- Rigidity vs.
- Salt Forms: Hydrochloride salts (mono- or di-) are preferred for laboratory handling, but freebase forms may be explored for in vivo studies .
Biological Activity
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS Number: 1389315-20-1) is a fluorinated amine compound characterized by its unique structural properties, which include two fluorine atoms and a cyclohexane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets.
- Molecular Formula : C13H17ClF3N
- Molecular Weight : 279.73 g/mol
- IUPAC Name : 4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine; hydrochloride
The biological activity of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is believed to involve its interaction with various biochemical pathways. The presence of fluorine atoms enhances the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity. Research is ongoing to elucidate the precise mechanisms through which this compound exerts its effects.
Pharmacological Potential
Recent studies have indicated that compounds similar to 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride exhibit a range of biological activities, including:
Case Studies
While direct studies on 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride are scarce, related research provides insight into its potential:
Comparative Analysis with Similar Compounds
The biological activity of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride can be compared with other fluorinated compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine | Contains trifluoromethyl group | Noted for enhanced reactivity and potential therapeutic applications |
| 4-Fluoro-N-(3-fluorophenyl)butanamide | Similar aromatic substitution | Exhibited anti-cancer properties in vitro |
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct experiments in fume hoods or gloveboxes to minimize inhalation risks, especially during synthesis or purification steps .
- Waste Management: Segregate chemical waste by hazard class (e.g., halogenated organics) and dispose via certified waste handlers to prevent environmental contamination .
- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct contact. Decontaminate surfaces with ethanol/water mixtures .
Basic: What synthetic routes are reported for analogous fluorinated cyclohexylamine derivatives?
Answer:
Common strategies include:
- Reductive Amination: Reacting fluorinated aldehydes (e.g., 3-fluorobenzaldehyde) with cyclohexanone derivatives under hydrogenation or sodium borohydride reduction, followed by HCl salt formation .
- Chiral Resolutions: Using enantiomerically pure starting materials (e.g., D-proline methyl ester hydrochloride) to control stereochemistry, as seen in related pyrrolidine syntheses .
- Intermediate Functionalization: Introducing fluorine via halogen exchange (e.g., using KF/18-crown-6) or fluorinating agents like DAST .
Advanced: How can SHELX software validate the crystallographic structure of this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for:
- Refinement: Iteratively adjusting atomic coordinates and displacement parameters against X-ray diffraction data to minimize R-factors .
- Twinned Data Analysis: Resolving challenges from crystal twinning via HKLF5 format input, particularly for high-symmetry fluorinated structures .
- Validation Tools: Using PLATON to check for voids, hydrogen bonding, and geometric outliers, ensuring compliance with IUCr standards .
Advanced: How do fluorination patterns impact this compound’s biological interactions?
Answer:
Fluorine substituents influence:
- Lipophilicity: The 4,4-difluoro group enhances membrane permeability compared to non-fluorinated analogs, as seen in arylcyclohexylamine studies .
- Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (e.g., ≥5 years stability for fluorinated reference standards) .
- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonds with receptor residues, as observed in SAR studies of similar kinase inhibitors .
Basic: Which analytical methods confirm purity and structural integrity?
Answer:
- NMR Spectroscopy: NMR identifies fluorine environments, while NMR resolves cyclohexyl and benzyl proton splitting patterns .
- HPLC-MS: Reverse-phase C18 columns with ESI-MS detect impurities (e.g., dehalogenated byproducts) at ≥98% purity thresholds .
- X-ray Diffraction: Single-crystal analysis resolves absolute configuration and validates bond lengths/angles (e.g., C-F = 1.34–1.38 Å) .
Advanced: What strategies resolve contradictions between computational and experimental conformational data?
Answer:
- Dynamic NMR: Measure rotational barriers of the cyclohexane ring at variable temperatures to validate DFT-predicted energy minima .
- MD Simulations: Compare molecular dynamics trajectories (e.g., AMBER force fields) with crystallographic B-factors to assess flexibility .
- Synchrotron Data: High-resolution datasets (≤0.8 Å) reduce model bias, reconciling discrepancies in torsional angles .
Basic: What are the environmental and health hazards of this compound?
Answer:
- Acute Toxicity: LD50 (oral, rat) data for analogs suggest moderate toxicity (300–500 mg/kg); handle with acute toxicity protocols .
- Ecotoxicity: Fluorinated amines may bioaccumulate; avoid aqueous release and use closed-loop waste systems .
- Storage: Store at –20°C in amber vials under argon to prevent hydrolysis and photodegradation .
Advanced: How does the 3-fluorophenyl substitution affect pharmacological activity in SAR studies?
Answer:
- Receptor Selectivity: 3-Fluorobenzyl groups enhance affinity for σ-1 receptors over NMDA in arylcyclohexylamine analogs (IC50 shift from 120 nM to 45 nM) .
- Solubility-Potency Balance: Fluorine at the meta position improves aqueous solubility (logP reduction by 0.5 units) without compromising target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
